

A Comparative Analysis of PF-05381941: A Dual TAK1/p38α Inhibitor

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Compound of Interest				
Compound Name:	PF-05381941			
Cat. No.:	B8199043	Get Quote		

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the dual TGF-β-activated kinase 1 (TAK1) and p38α mitogen-activated protein kinase (MAPK) inhibitor, **PF-05381941**, with alternative selective inhibitors targeting these key nodes in inflammatory signaling pathways. The following analysis is based on publicly available preclinical data to aid researchers in selecting the most appropriate tool compounds for their studies.

Introduction to PF-05381941

PF-05381941 is a potent, small molecule inhibitor that simultaneously targets both TAK1 and p38α.[1] This dual-inhibitor approach offers the potential for a more comprehensive blockade of pro-inflammatory signaling cascades compared to single-target agents.[1] The transforming growth factor- β -activated kinase 1 (TAK1) is a crucial upstream kinase in the NF-κB and MAPK pathways, while p38α is a key downstream mediator of the production of inflammatory cytokines such as TNF-α and IL-6.[1] By inhibiting both, **PF-05381941** has demonstrated efficacy in preclinical models of autoimmune and inflammatory diseases.[1]

Quantitative Performance Analysis

The following tables summarize the reported biochemical potencies of **PF-05381941** and a selection of alternative, more selective inhibitors for TAK1 and p38 α . It is important to note that direct kinome-wide selectivity data for **PF-05381941** is not readily available in the public domain, which limits a direct comparison of its off-target profile with the highly selective







compounds listed below. Discrepancies in reported IC50 values for **PF-05381941** from different sources are also noted.

Table 1: Biochemical Potency of PF-05381941 and Alternative Kinase Inhibitors



Compound	Primary Target(s)	IC50 (nM)	Off-Target Profile Highlights (Selected Kinases with Significant Inhibition)
PF-05381941	ΤΑΚ1 / p38α	TAK1: 1.6 or 156p38α: 7.0 or 186	Comprehensive kinome scan data not publicly available.
Takinib	TAK1	8.2 - 9.5	Selective over IRAK4 (120 nM), IRAK1 (390 nM), GCK (430 nM), CLK2 (430 nM), and MINK1 (1900 nM). Weak inhibition of Src and Yes1. No inhibition of MAP2K or other MAP3K family members.
HS-276	TAK1	8.25 (IC50), 2.5 (Ki)	Significant inhibition of CLK2 (29 nM), GCK (33 nM), ULK2 (63 nM), MAP4K5 (125 nM), IRAK1 (264 nM), NUAK (270 nM).[2]
Pamapimod	ρ38α	14	Inhibits p38β (480 nM). No activity against p38γ or p38δ. In a screen of over 350 kinases, only bound to four others in addition to p38.[3]
Losmapimod	p38α / p38β	pKi of 8.1 (p38α) and 7.6 (p38β)	Selectively blocks p38α and p38β.[4][5]







Doramapimod (BIRB 796)

pan-p38

p38α: 38p38β:

65p38y: 200p38δ: 520

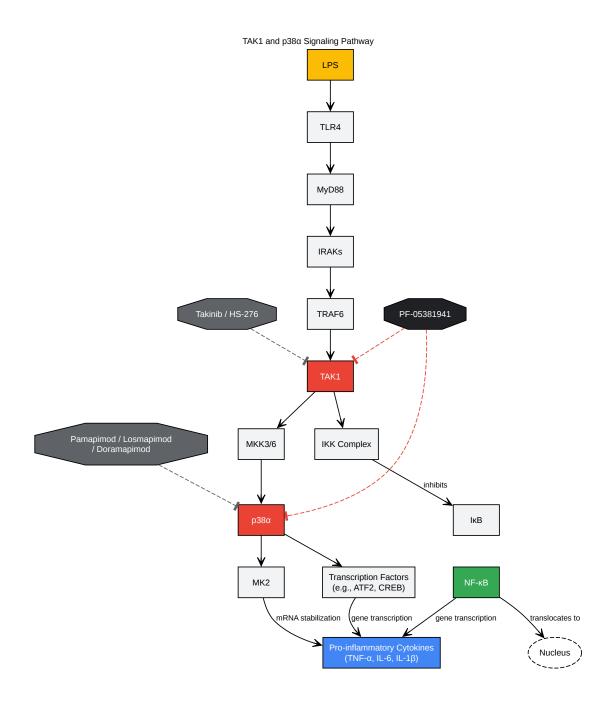
Also inhibits B-Raf (83 nM) and Abl (14.6 µM).[6][7] 330-fold greater selectivity

versus JNK2.[6]

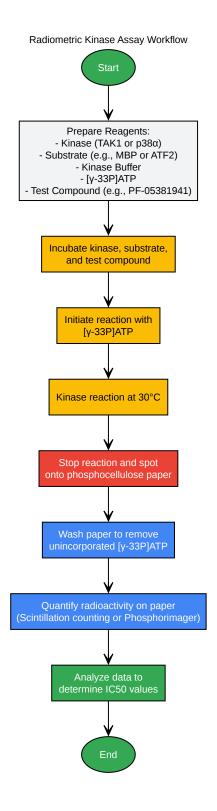
Signaling Pathway Context

The diagram below illustrates the central role of TAK1 and p38 α in inflammatory signaling pathways, highlighting the points of intervention for **PF-05381941** and selective inhibitors.

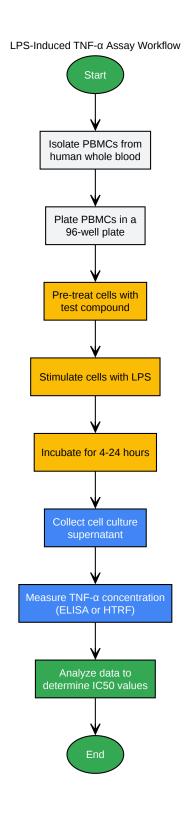












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